molecular formula C14H15N5O B2443495 N-(4-methoxyphenyl)-5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-2-amine CAS No. 880799-51-9

N-(4-methoxyphenyl)-5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-2-amine

Cat. No. B2443495
CAS RN: 880799-51-9
M. Wt: 269.308
InChI Key: YONOEKMPMQUGJT-UHFFFAOYSA-N
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Description

The compound “N-(4-methoxyphenyl)-5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-2-amine” belongs to the class of organic compounds known as triazolopyrimidines . These are aromatic heterocyclic compounds containing a triazole ring fused to a pyrimidine ring. Triazolopyrimidines have applications in medicinal chemistry due to their diverse pharmacological activities .

Scientific Research Applications

Antifungal Activity

Triazole derivatives have been widely investigated for their antifungal properties. Compounds like fluconazole and voriconazole contain the triazole nucleus and are used clinically to combat fungal infections. These drugs inhibit fungal cytochrome P450 enzymes, disrupting ergosterol biosynthesis and cell membrane integrity .

Antiviral Potential

Triazoles have shown promise as antiviral agents. Researchers have explored their activity against various viruses, including HIV, influenza, and herpes simplex virus. The triazole moiety can interact with viral enzymes, inhibiting their function and preventing viral replication .

Antioxidant Properties

Studies suggest that certain triazole derivatives exhibit antioxidant effects. These compounds scavenge free radicals, protecting cells from oxidative damage. While more research is needed, their potential in preventing oxidative stress-related diseases is intriguing .

Anticancer Applications

Triazoles have been investigated as potential anticancer agents. Their ability to interact with enzymes and receptors makes them attractive candidates. For instance, rufinamide , an antiepileptic drug, contains a triazole nucleus. Researchers continue to explore novel triazole derivatives for cancer therapy .

Anti-inflammatory and Analgesic Effects

The triazole scaffold has been linked to anti-inflammatory and analgesic activities. By modulating inflammatory pathways, these compounds may offer relief from pain and inflammation. However, further studies are necessary to fully understand their mechanisms .

Antihypertensive Properties

Trapidil: , a triazole-containing drug, acts as an antihypertensive agent. It inhibits platelet-derived growth factor (PDGF) receptor tyrosine kinase, reducing vascular smooth muscle cell proliferation. This mechanism contributes to its antihypertensive effects .

Mechanism of Action

Target of Action

Similar compounds have been found to exhibit anti-hiv and antibacterial activities , suggesting potential targets could be enzymes or proteins involved in these diseases.

Mode of Action

It’s synthesized by the nucleophilic substitution reaction of 4-(2-(methylthio)-5-phenyl-[1,2,4]triazolo quinazoline with different aryl amines . This suggests that it might interact with its targets through a similar mechanism, possibly by binding to active sites on target proteins or enzymes and inhibiting their function.

Biochemical Pathways

Given its reported anti-hiv and antibacterial activities , it may affect pathways related to these diseases, such as the replication cycle of HIV or the cell wall synthesis of bacteria.

Result of Action

Similar compounds have shown promising antimicrobial, antitubercular, and anti-hiv activities , suggesting that it may have similar effects.

properties

IUPAC Name

N-(4-methoxyphenyl)-5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N5O/c1-9-8-10(2)19-14(15-9)17-13(18-19)16-11-4-6-12(20-3)7-5-11/h4-8H,1-3H3,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YONOEKMPMQUGJT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC2=NC(=NN12)NC3=CC=C(C=C3)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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